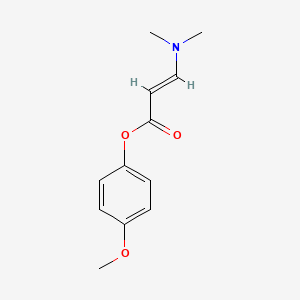
4-Methoxyphenyl 3-(dimethylamino)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl 3-(dimethylamino)acrylate is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 . It is also known by other names such as 4-methoxyphenyl (2E)-3-(dimethylamino)prop-2-enoate and 2-Propenoic acid, 3-(dimethylamino)-, 4-methoxyphenyl ester .
Synthesis Analysis
The synthesis of 4-Methoxyphenyl 3-(dimethylamino)acrylate or similar compounds often involves reactions with various chemicals. For instance, the synthesis of a related compound, (meth)acrylates, involves reactions with thionyl chloride or 1,1’-carbonyldiimidazole (CDI) as a coupling agent . Another method involves the use of 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) as catalysts .Molecular Structure Analysis
The molecular structure of 4-Methoxyphenyl 3-(dimethylamino)acrylate can be determined using various spectroscopic techniques such as FTIR, NMR, and UV . These techniques can provide detailed information about the compound’s structure, including the positions and types of bonds present.Scientific Research Applications
- Researchers have synthesized thermo-responsive polymers by copolymerizing DMAMVA with other monomers. The resulting polymers undergo phase separation (lower critical solution temperature, LCST) in response to changes in temperature or pH .
- Researchers explore these modifications to tailor the properties of DMAMVA-based polymers for specific applications .
Smart Polymers and Hydrogels
Post-Polymerization Modifications
Organocatalysis
Safety and Hazards
The safety data sheet for a related compound, 2-(Dimethylamino)ethyl acrylate, indicates that it is flammable and harmful if swallowed. It is also toxic in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is fatal if inhaled and suspected of damaging fertility or the unborn child .
Future Directions
The future directions for the research and application of 4-Methoxyphenyl 3-(dimethylamino)acrylate could involve the preparation of post-polymerization and formation of hydrogel for targeting biomolecules and their responsivity to both temperature and pH . This could open up new possibilities in the fields of bio-separation and biotechnology.
properties
IUPAC Name |
(4-methoxyphenyl) (E)-3-(dimethylamino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(2)9-8-12(14)16-11-6-4-10(15-3)5-7-11/h4-9H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGOYKANORUHSC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)OC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)OC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl 3-(dimethylamino)acrylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

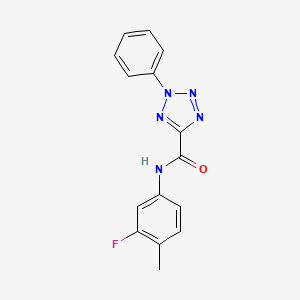
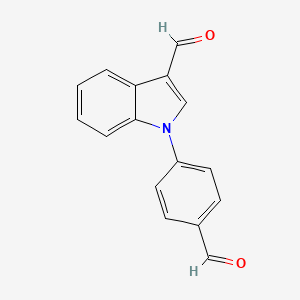
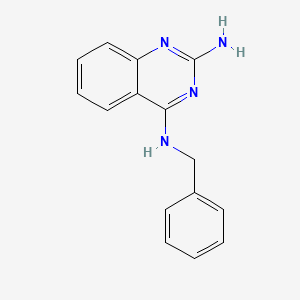
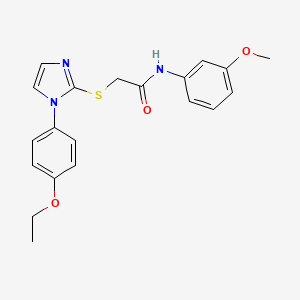
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2610230.png)
![4-Bromobenzo[c][1,2,5]oxadiazole](/img/structure/B2610231.png)
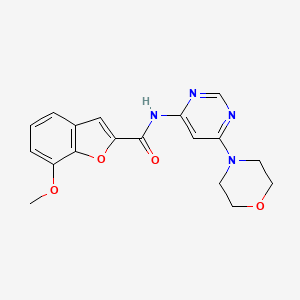
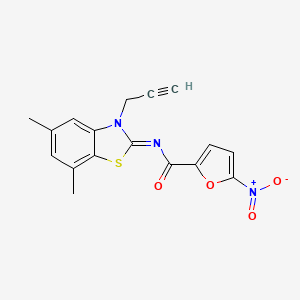
![2-((2-(Dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2610240.png)
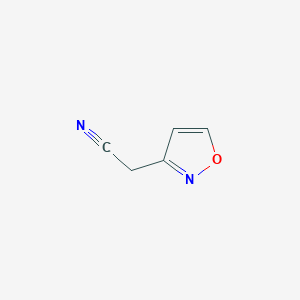
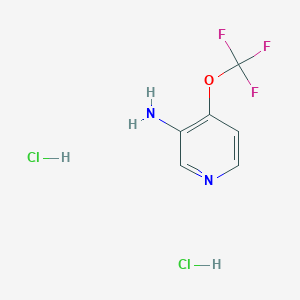


![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2610246.png)